Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride
Description
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride (CAS: 142682-69-7) is a carboximidate derivative featuring a 4-chlorophenyl substituent. This compound belongs to a class of structurally related analogs where variations in the phenyl ring substituents (e.g., halogens, alkoxy, or alkyl groups) influence physicochemical and biological properties. Its synthesis and characterization are documented in supplier catalogs and chemical databases, with a reported purity of 95% .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFEGOTKUGIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-chlorophenyl)acetate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carboximidate moiety. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: Its structural features allow for the design of molecules with specific biological activities .
Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
Comparison with Similar Compounds
Key Observations:
- This aligns with findings for a structurally distinct 4-chlorophenyl-containing imidazole derivative, which exhibited strong sirtuin inhibition (docking score: −9.2 kcal/mol) due to optimized hydrophobic interactions . 4-Methoxy: The electron-donating methoxy group may improve aqueous solubility but reduce binding affinity in hydrophobic enzyme pockets. Ortho-Substitution: The 2-methoxy analog’s steric effects could limit interactions with target proteins compared to para-substituted analogs.
Synthetic Accessibility : Purity levels for para-substituted analogs (95%) suggest comparable synthetic feasibility, while ortho-substituted derivatives may require specialized conditions due to steric challenges during synthesis .
Biological Activity
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological properties. The compound can be represented as follows:
- Molecular Formula: CHClNO·HCl
- Molecular Weight: Approximately 250.13 g/mol
The compound exhibits a planar configuration within the N=C—O—C—C fragment, with dihedral angles that influence its interaction with biological targets. Notably, weak intermolecular interactions such as C—H⋯O and C—H⋯Cl have been observed in its crystal structure, which may play a role in its biological activity .
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-(4-chlorophenyl)ethanecarboximidate have demonstrated antimicrobial properties. Benzophenone derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes .
Anticancer Properties
Benzophenone derivatives are also recognized for their anticancer potential. Studies have shown that these compounds can act as inhibitors of HIV-1 reverse transcriptase and exhibit anti-inflammatory effects, which are crucial in cancer therapy . Ethyl 2-(4-chlorophenyl)ethanecarboximidate's structural similarities to known anticancer agents suggest it may possess similar activities.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented extensively. Ethyl 2-(4-chlorophenyl)ethanecarboximidate may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
- A study conducted on benzophenone derivatives indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Ethyl 2-(4-chlorophenyl)ethanecarboximidate was included in the screening, showing promising results.
- Anticancer Activity :
- Inflammation Model Studies :
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
